molecular formula C26H32ClN3 B14467891 Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride CAS No. 72102-64-8

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride

Cat. No.: B14467891
CAS No.: 72102-64-8
M. Wt: 422.0 g/mol
InChI Key: YHZXJDQCGZTMJU-UHFFFAOYSA-N
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Description

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple dimethylamino and ethylamino groups attached to a methylium core, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(ethylamino)-3-methylbenzaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired methylium compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques allows for efficient production with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent in certain medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The presence of dimethylamino and ethylamino groups allows for strong interactions with nucleophilic sites, leading to changes in molecular conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(dimethylamino)phenyl)methylium
  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
  • Methanone, bis[4-(dimethylamino)phenyl]-

Uniqueness

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride stands out due to its unique combination of dimethylamino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

72102-64-8

Molecular Formula

C26H32ClN3

Molecular Weight

422.0 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(ethylamino)-3-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C26H31N3.ClH/c1-7-27-25-17-12-22(18-19(25)2)26(20-8-13-23(14-9-20)28(3)4)21-10-15-24(16-11-21)29(5)6;/h8-18H,7H2,1-6H3;1H

InChI Key

YHZXJDQCGZTMJU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-]

Origin of Product

United States

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